N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring substituted at the 4-position with a benzofuran moiety. This compound’s structural complexity, including sulfur and nitrogen heteroatoms, suggests possible interactions with biological targets such as enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2S2/c23-18(12-5-6-13-17(8-12)26-10-20-13)22-19-21-14(9-25-19)16-7-11-3-1-2-4-15(11)24-16/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVJNRZYQPGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the construction of the benzofuran ring, followed by the formation of the thiazole and benzothiazole rings through cyclization reactions. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzothiazole Ring Formation: The benzothiazole ring can be constructed through the cyclization of o-aminothiophenols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran, thiazole, and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active thiazole and benzothiazole derivatives. Key comparisons include:
Key Comparative Insights
Substituent Effects on Bioactivity: The benzofuran substituent in the target compound introduces an electron-rich aromatic system, contrasting with coumarin () or dichlorobenzyl () groups in analogs. This may enhance π-stacking interactions with hydrophobic enzyme pockets compared to halogenated or polar substituents .
Pharmacological Potential: Analogs like 4-bromo-thiophene-carboxamide () exhibit potent cytotoxicity, suggesting that the target compound’s benzothiazole-thiazole core could similarly interact with tubulin or DNA repair pathways.
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine with 1,3-benzothiazole-6-carbonyl chloride, paralleling methods for N-substituted cinnamamides () or thiophene-carboxamides () .
Crystallographic and Computational Data :
- The XLogP3 value of 5 () indicates high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups in ) .
- Crystal structures of related benzothiazole derivatives () reveal planar geometries and weak intermolecular interactions (e.g., π–π stacking), critical for solid-state stability and drug formulation .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula: C13H9N3O2S2
- Molecular Weight: 293.35 g/mol
- CAS Number: 924129-01-1
Antimicrobial Activity
Research has demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds containing benzofuran and thiazole moieties have shown effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
| Compound 6 | 3.12 | Antimycobacterial |
In a study evaluating the structure-activity relationship (SAR), it was found that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The compound has shown promising results in inhibiting cancer cell lines.
The SAR analysis indicated that modifications on the thiazole ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
Case Study 1: Antimycobacterial Activity
A series of derivatives were synthesized based on the benzofuran scaffold, with one compound demonstrating an MIC of 0.60 μM against Mycobacterium tuberculosis. This highlights the potential for developing new antimycobacterial agents from this chemical class .
Case Study 2: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the thiazole core : React 1-benzofuran-2-carbaldehyde with thiourea derivatives under acidic conditions to form the 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine intermediate .
Carboxamide coupling : Use a coupling agent (e.g., EDC/HOBt) to react the intermediate with 1,3-benzothiazole-6-carboxylic acid. Optimize solvent (e.g., DMF) and temperature (60–80°C) to improve yield .
Key considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Aim for ≥95% purity .
- Structural confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw). Key peaks: benzofuran protons (δ 7.2–7.8 ppm), thiazole NH (δ 10.2 ppm) .
- Mass spectrometry : ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₉H₁₂N₃O₂S₂: ~394.06 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Antimicrobial screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (solvent: DMSO/water).
- Data collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution data.
- Refinement : Apply SHELXL for structure refinement. Analyze π-π stacking between benzofuran and benzothiazole rings, and validate hydrogen bonding (e.g., N–H···O interactions) .
Q. What computational strategies can predict binding modes to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with a kinase target (e.g., EGFR PDB: 1M17). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Identify key residues (e.g., Lys721 in EGFR) for SAR optimization .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validate force fields : Re-parameterize using QM/MM methods if docking scores conflict with IC₅₀ values.
- Probe off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat). Monitor degradation via LC-MS.
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
